2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chlorophenyl group, a dimethyl group, and an acetic acid group. Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, etc .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituents on the pyrimidine ring. The compound also contains a chlorophenyl group, a dimethyl group, and an acetic acid group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dimethyl group. The acetic acid group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions on the pyrimidine ring. For example, the presence of the acetic acid group could potentially make the compound acidic .Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
- A derivative, ML 3000, inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential as an antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative agent without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Chemical Synthesis and Modification
- Some amino-substituted furanopyrimidines and styrylpyrimidines, derivates of the compound, show distinct chemical behaviors that could be of interest for biological applications (Campaigne, Ho, & Bradford, 1970).
Biological Activity
- Hepatic peroxisome proliferation induced by compounds structurally related to this chemical suggests a potential relationship between hepatic peroxisome proliferation and hypolipidemia (Reddy & Krishnakantha, 1975).
Antimicrobial Properties
- Synthesized pyridothienopyrimidines and pyridothienotriazines, which could include derivatives of this compound, have been tested for antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Crystal Structure Analysis
- The crystal structure of related compounds has been studied, providing insights into their molecular configuration and potential interactions (Cho, Kim, Jeon, & Kim, 2014).
Genotoxicity Studies
- Studies on related compounds, like ML 3000, have shown no genotoxic potential in vitro and in vivo (Heidemann, Tries, Laufer, & Augustin, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4/c1-10-7-22(12-5-3-4-11(19)6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHXPSRBWIWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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